Vinylglyoxalat

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds related to vinylglyoxylate often involves catalytic reactions that enable the formation of complex molecules with high efficiency and selectivity. For instance, a study by Xiao-yun Li et al. (2017) described a chiral calcium phosphate-catalyzed alkenylation reaction of arylglyoxals with 3-vinylindoles, leading to the synthesis of structurally diverse allylic alcohols. These allylic alcohols serve as valuable building blocks for further chemical synthesis, highlighting the potential for vinylglyoxylate or its derivatives in complex organic syntheses (Li et al., 2017).

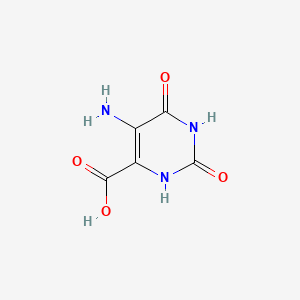

Molecular Structure Analysis

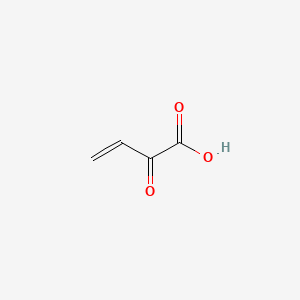

The molecular structure of vinylglyoxylate is characterized by the presence of a vinyl group attached to a glyoxylate moiety. This structure is pivotal in its reactivity, allowing for various chemical reactions, including ene reactions, as demonstrated by K. Agouridas et al. (1985), where ethylglyoxylate and allylic amino acid derivatives underwent intermolecular ene reactions to yield highly functionalized unsaturated pimelic acids. Such reactions underscore the significance of the molecular structure of vinylglyoxylate in synthetic chemistry (Agouridas et al., 1985).

Chemical Reactions and Properties

Vinylglyoxylate's chemical properties are largely defined by its reactivity towards nucleophiles and electrophiles, given its unsaturated nature. For example, the work by M. Tatina et al. (2013) on the regio- and diastereo-selective synthesis of halogenated C-vinyl glycosides from unactivated aryl acetylenes highlights the compound's utility in forming glycosyl vinyl halides, which are precursors for various C-C cross-coupling reactions (Tatina et al., 2013).

Physical Properties Analysis

The physical properties of vinylglyoxylate, such as boiling point, melting point, and solubility, are crucial for its handling and application in chemical syntheses. Although specific studies on these properties were not identified in the current search, they can generally be inferred based on the compound's molecular structure and functional groups, which suggest moderate volatility and solubility in organic solvents.

Chemical Properties Analysis

Vinylglyoxylate's chemical properties are characterized by its ability to undergo addition reactions across the vinyl group, as well as reactions involving the glyoxylate moiety. These reactions can lead to a wide array of products, making vinylglyoxylate a valuable intermediate in organic synthesis. The study by J. Morgan and J. Pinhey (1994) on the synthesis of α-aryl and α-vinyl N-acetylglycine ethyl esters via reaction with organolead triacetates is a testament to the compound's versatility in chemical synthesis (Morgan & Pinhey, 1994).

Wissenschaftliche Forschungsanwendungen

Synthese von Polyperoxiden

Vinylglyoxalat kann zur Synthese von Polyperoxiden verwendet werden {svg_1}. Polymeres Peroxid ist ein äquimolares alternierendes Copolymer, das durch die Reaktion eines Monomers mit molekularem Sauerstoff (O2) gebildet wird. Verschiedene Polyperoxide wurden erfolgreich mit verschiedenen Techniken synthetisiert, wie z. B. radikalische Polymerisation, Kondensationspolymerisation und Insertionspolymerisation im festen Zustand {svg_2}.

Alternative zu Erdöl-basierten Brennstoffen

Aufgrund ihres hohen exothermen Abbauverhaltens und ihrer Selbstentzündlichkeit sind aus this compound synthetisierte Polyperoxide eine praktikable Alternative zu Brennstoffen, die aus Erdöl gewonnen werden {svg_3}.

Freie Radikalinitiatoren

Polyperoxide haben eine breite Palette von Anwendungen, eine davon ist die als freie Radikalinitiatoren {svg_4}. Sie können verwendet werden, um radikalische Reaktionen zu initiieren, die für viele chemische Prozesse von grundlegender Bedeutung sind.

Härter

Aus this compound synthetisierte Polyperoxide können auch als Härter verwendet werden {svg_5}. Härter sind Stoffe, die zur Härtung von Materialien verwendet werden.

Biokompatible Arzneimittelträger

Eine weitere Anwendung von this compound-basierten Polyperoxiden ist ihre Verwendung als biokompatible Arzneimittelträger {svg_6}. Dies macht sie im Bereich der Medizin, insbesondere in der gezielten Wirkstoffabgabe, nützlich.

Beschichtungsmaterialien

Polyperoxide können auch als Beschichtungsmaterialien verwendet werden {svg_7}. Sie können verschiedene Oberflächen mit Schutz- oder Dekorschichten versehen.

Demontierbare Klebstoffe

This compound-basierte Polyperoxide können zur Herstellung von demontierbaren Klebstoffen verwendet werden {svg_8}. Dies sind Klebstoffe, die sich leicht entfernen oder demontieren lassen, ohne Schäden zu verursachen.

Formgebungsvorläufer

Schließlich kann this compound zur Herstellung von Formgebungsvorläufern verwendet werden {svg_9}. Dies sind Materialien, die in den ersten Phasen von Formgebungsprozessen verwendet werden.

Wirkmechanismus

Target of Action

Vinylglyoxylate, also known as 2-Oxo-3-butenoic acid, primarily targets the isocitrate lyases 1 and 2 (ICL1 and ICL2) . These enzymes are part of the glyoxylate shunt, an essential pathway for Mycobacterium tuberculosis during the persistent phase of human TB infection .

Mode of Action

The compound acts as a mechanism-based inactivator of ICL1 and ICL2 . The enzyme-catalyzed retro-aldol cleavage of 2-vinyl-D-isocitrate (2-VIC) unmasks a Michael substrate, vinylglyoxylate, which then forms a slowly reversible, covalent adduct with the thiolate form of active-site Cys191 . This results in the inactivation of ICL1 and ICL2, thereby disrupting the glyoxylate shunt.

Biochemical Pathways

Vinylglyoxylate affects the glyoxylate shunt , a pathway that bypasses the decarboxylation steps of the citric acid cycle . This pathway is essential for organisms like Mycobacterium tuberculosis during the persistent phase of infection, as it allows them to survive on fatty acids as a primary carbon source .

Pharmacokinetics

The compound’s ability to form a covalent adduct with the thiolate form of active-site cys191 suggests that it may have good bioavailability .

Result of Action

The result of vinylglyoxylate’s action is the inactivation of ICL1 and ICL2, leading to the disruption of the glyoxylate shunt . This can potentially inhibit the survival of Mycobacterium tuberculosis during the persistent phase of infection .

Action Environment

The action of vinylglyoxylate is influenced by the environment within the host organism. For instance, during the persistent phase of TB infection, Mycobacterium tuberculosis resides within macrophage phagosomes, a hypoxic environment where fatty acids provide the primary carbon source . In this context, the action of vinylglyoxylate can be particularly effective due to its impact on the glyoxylate shunt, a crucial survival pathway for the bacteria under these conditions .

Eigenschaften

IUPAC Name |

2-oxobut-3-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4O3/c1-2-3(5)4(6)7/h2H,1H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGUBLKUCHAAUFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80205379 | |

| Record name | Vinylglyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

56842-76-3 | |

| Record name | 2-Oxo-3-butenoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56842-76-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vinylglyoxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842763 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vinylglyoxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80205379 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

A: 2-Oxo-3-butenoic acid, also known as vinylglyoxylate, is a highly electrophilic compound. It's formed through enzymatic and non-enzymatic reactions. For instance, it's a product of the L-amino acid oxidase-catalyzed oxidation of canavanine [, ]. This process involves the formation of α-keto-γ-guanidinooxybutyrate (ketocanavanine) which then undergoes a base-catalyzed β,γ-elimination reaction, leading to vinylglyoxylate and 2-hydroxyguanidine []. Similar elimination reactions can occur with other amino acids containing good leaving groups at the γ-position, like S-adenosylmethionine [].

ANone: Vinylglyoxylate has the molecular formula C4H4O3. Its structure features an aldehyde group at the first carbon (C1), a ketone group at C2, and a vinyl group at C3.

A: Vinylglyoxylate is a highly reactive electrophile, meaning it can readily react with nucleophiles present in biological systems. While its specific interactions and downstream effects are not fully elucidated in the provided research, its high electrophilicity suggests potential for interactions with proteins and other biomolecules [].

A: Yes, the research papers highlight the ability of vinylglyoxylate to act as a mechanism-based inactivator of isocitrate lyases (ICL1 and ICL2) from Mycobacterium tuberculosis []. In this context, the enzymatic conversion of 2-vinyl-d-isocitrate generates vinylglyoxylate, which then forms a covalent adduct with the active site cysteine residue (Cys191) of ICL, leading to enzyme inactivation [].

A: The identification of vinylglyoxylate as a metabolite in the dibenzothiophene degradation pathway, specifically in certain Beijerinckia and Pseudomonas species, provides insights into microbial sulfur metabolism [, ]. Its formation suggests a multi-step enzymatic process involving the oxidation of dibenzothiophene to 4[2-(3-hydroxy)-thianaphthenyl]-2-oxo-3-butenoic acid, which is then further metabolized to vinylglyoxylate [, ].

A: While the provided research doesn't delve into specific analytical techniques for vinylglyoxylate quantification, its detection and characterization as a metabolite in dibenzothiophene degradation pathways suggest the use of techniques like UV spectrophotometry and possibly chromatographic methods [, ]. Further research focusing on developing sensitive and specific analytical methods for vinylglyoxylate is necessary.

A: Yes, structural modifications to compounds analogous to 2-oxo-3-butenoic acid can significantly influence their biological activity. For example, derivatives of phenyl-keto butenoic acids, particularly the meta nitrophenyl derivative of 2-oxo-3-butenoic acid (MNPB), have been shown to inhibit transketolase, a thiamine-dependent enzyme []. This highlights the importance of structural features in dictating the interaction of these compounds with their biological targets [].

A: While the provided research focuses primarily on the metabolic and enzymatic aspects of 2-oxo-3-butenoic acid, some studies suggest potential medicinal applications of its derivatives. For instance, derivatives of 4-phenyl-2-oxo-3-butenoic acid and 6-formyl-1,2-benzpyrone, particularly their semicarbazones, para-nitrobenzoyl hydrazones, and isonicotinyl hydrazones, have been investigated for their antitubercular activity [].

A: While 2-oxo-3-butenoic acid is a metabolite in the microbial degradation of dibenzothiophene, a common environmental pollutant, the research doesn't explicitly address its environmental impact. Further studies are needed to assess its fate, persistence, and potential ecotoxicological effects []. Additionally, understanding the factors influencing its formation and further degradation by microorganisms is crucial for optimizing bioremediation strategies [].

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Amino-N-[2-(4-morpholinyl)ethyl]-4-acridinecarboxamide](/img/structure/B1194660.png)